

An In-Depth Technical Guide to 4-Chlorophthalimide: Structure, Properties, and Applications

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Compound of Interest

Compound Name: 4-Chlorophthalimide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophthalimide, with the IUPAC name 5-chloroisindole-1,3-dione, is a chlorinated derivative of phthalimide. This off-white to slight yellow crystalline solid serves as a crucial building block in organic synthesis, finding applications in the development of high-performance polymers, fine chemicals, and potentially in the synthesis of pharmacologically active molecules. Its chemical structure, featuring a reactive imide group and a chlorinated benzene ring, imparts a unique combination of properties that make it a versatile reagent for chemical transformations. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, applications, and safety considerations of **4-Chlorophthalimide**, offering valuable insights for professionals in research and development.

Chemical Structure and Identification

4-Chlorophthalimide is characterized by a phthalimide core with a chlorine atom substituted at the 4th position of the benzene ring.

Key Identifiers:

- IUPAC Name: 5-chloroisindole-1,3-dione[1]

- CAS Number: 7147-90-2[1]
- Molecular Formula: C₈H₄ClNO₂[1]
- Molecular Weight: 181.57 g/mol [1]
- Canonical SMILES: C1=CC2=C(C=C1Cl)C(=O)NC2=O[1]
- InChI Key: BGJNRQSGJHVURK-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-Chlorophthalimide** is essential for its handling, application in reactions, and for purification processes.

Property	Value	Source
Appearance	Slight yellow crystalline powder	[2]
Melting Point	210 °C	[3]
Boiling Point	Data not readily available	
Solubility	Sparingly soluble in water; soluble in some organic solvents. Specific solubility data in various organic solvents is not widely published, but its precursor, 4-chlorophthalic anhydride, is soluble in acetone and benzene.[4]	

Chemical Properties and Reactivity

The chemical behavior of **4-Chlorophthalimide** is dictated by the interplay of the electron-withdrawing phthalimide group and the chloro-substituent on the aromatic ring.

- **Acidity of the N-H Bond:** The two carbonyl groups flanking the nitrogen atom render the N-H proton acidic, allowing for deprotonation to form the corresponding anion. This anion is a potent nucleophile and is central to many synthetic applications of phthalimides, such as the Gabriel synthesis of primary amines.
- **Electrophilic Aromatic Substitution:** The phthalimide group is deactivating and meta-directing in electrophilic aromatic substitution reactions. The chlorine atom is also a deactivating but ortho-, para-directing group. The combined effect of these two groups makes further electrophilic substitution on the aromatic ring challenging and will direct incoming electrophiles to the position ortho to the chlorine atom.
- **Nucleophilic Aromatic Substitution:** The electron-withdrawing nature of the phthalimide ring can activate the chlorine atom towards nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.
- **Stability:** **4-Chlorophthalimide** is a stable compound under standard laboratory conditions. However, like other imides, it can undergo hydrolysis to the corresponding dicarboxylic acid (4-chlorophthalic acid) under strong acidic or basic conditions, especially at elevated temperatures.

Synthesis of 4-Chlorophthalimide

4-Chlorophthalimide is typically synthesized from its corresponding anhydride or acid. A common laboratory-scale synthesis involves the reaction of 4-chlorophthalic acid or its anhydride with an ammonia source.

Experimental Protocol: Synthesis from 4-Chlorophthalic Anhydride

This protocol outlines a general procedure for the synthesis of **4-Chlorophthalimide**.

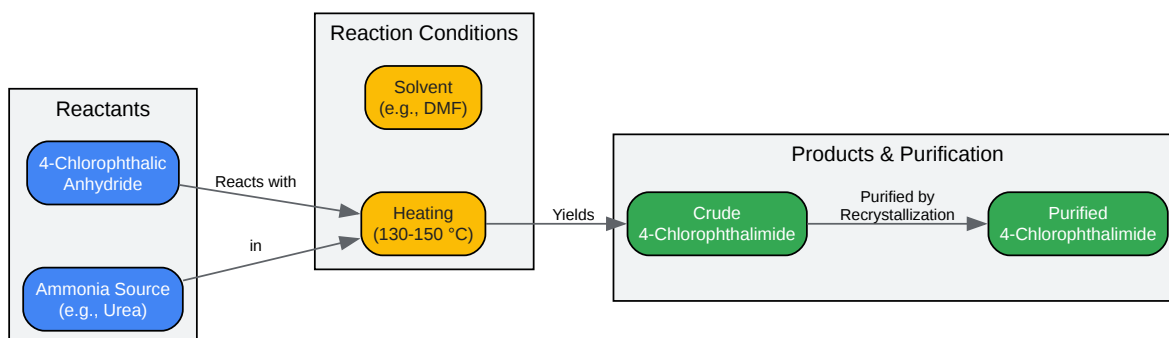
Materials:

- 4-Chlorophthalic anhydride
- Urea or Ammonium Carbonate

- High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or sulfolane)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-chlorophthalic anhydride and a molar equivalent of urea (or a slight excess of ammonium carbonate).
- Add a suitable high-boiling point solvent to the flask to create a slurry.
- Heat the reaction mixture to a temperature of 130-150 °C with vigorous stirring.
- Maintain the temperature for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a beaker of cold water with stirring.
- The crude **4-Chlorophthalimide** will precipitate out of the solution.
- Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any unreacted starting materials and the solvent.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product.



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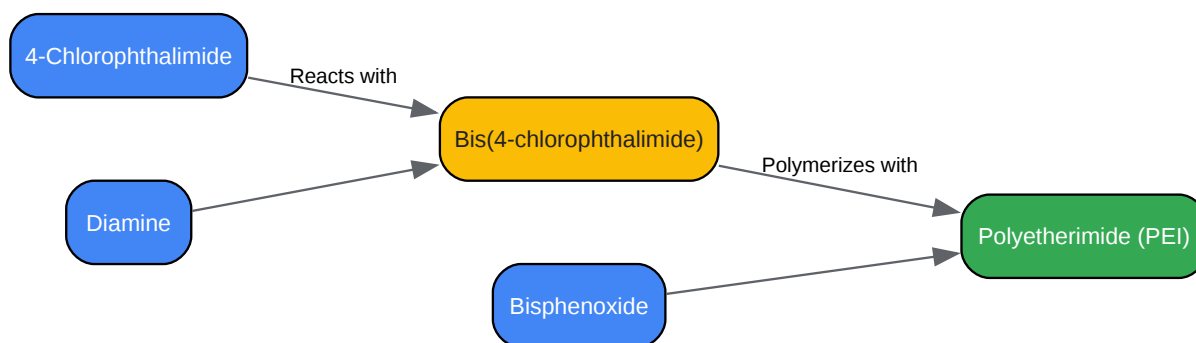
Caption: Synthesis workflow for **4-Chlorophthalimide**.

Applications of 4-Chlorophthalimide

The utility of **4-Chlorophthalimide** stems from its ability to serve as a precursor in the synthesis of more complex molecules.

Polymer Chemistry

A significant application of **4-Chlorophthalimide** is in the synthesis of high-performance polymers, particularly polyetherimides (PEIs).^{[5][6]} These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. In a typical synthetic route, a bis(**4-chlorophthalimide**) is prepared, which then undergoes a nucleophilic substitution reaction with a bisphenoxide to form the polyetherimide backbone. The chlorine atoms on the phthalimide ring are crucial for this polymerization step.



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Caption: Role of **4-Chlorophthalimide** in PEI synthesis.

Pharmaceutical and Agrochemical Synthesis

Phthalimide and its derivatives have a long history in medicinal chemistry, with thalidomide being a well-known, albeit controversial, example. The phthalimide moiety is considered a "privileged scaffold" in drug discovery due to its ability to interact with various biological targets. While specific drugs derived directly from **4-Chlorophthalimide** are not extensively documented in publicly available literature, its precursor, 4-chlorophthalic acid, is a key intermediate in the synthesis of various pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.[7] It is plausible that **4-Chlorophthalimide** could be used as a masked form of 4-chlorophthalic acid or as a synthon for introducing the 4-chlorophthaloyl group into bioactive molecules. Phthalimide derivatives have shown a wide range of biological activities, including cytotoxic effects against tumor cells.[8]

Research Chemical

As a readily available and reactive molecule, **4-Chlorophthalimide** serves as a valuable starting material and intermediate in academic and industrial research for the synthesis of novel organic compounds.[2]

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of **4-Chlorophthalimide**. While a comprehensive public database of its spectra is not readily available, the expected spectral features can be predicted based on its structure.

- ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the three protons on the benzene ring. The N-H proton will likely appear as a broad singlet at a downfield chemical shift. The exact splitting pattern of the aromatic protons will depend on their coupling constants.
- ^{13}C NMR: The carbon NMR spectrum will show eight distinct signals. The two carbonyl carbons will resonate at a downfield chemical shift (typically around 165-175 ppm). The remaining six signals will correspond to the carbons of the benzene ring, with their chemical shifts influenced by the chlorine and phthalimide substituents.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl ($\text{C}=\text{O}$) stretching vibrations of the imide group, typically in the region of $1700\text{-}1780\text{ cm}^{-1}$. An N-H stretching vibration should be observable around $3200\text{-}3400\text{ cm}^{-1}$. C-Cl stretching vibrations are expected in the fingerprint region.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) at $m/z = 181$, with a characteristic $\text{M}+2$ peak at $m/z = 183$ with an intensity of approximately one-third of the M^+ peak, which is indicative of the presence of a chlorine atom.

Safety and Handling

4-Chlorophthalimide is an irritant and should be handled with appropriate safety precautions.

- Hazard Identification: It is known to cause skin and eye irritation and may cause respiratory irritation.
- Personal Protective Equipment (PPE): When handling **4-Chlorophthalimide**, it is essential to wear safety goggles, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, a dust mask or respirator should be used.
- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Toxicological Information

Detailed toxicological data for **4-Chlorophthalimide** is limited. However, studies on related phthalimide derivatives have shown a range of biological effects. One study investigating the cytotoxic and toxicological effects of several phthalimide derivatives found that a compound designated as "compound 4" exhibited in vitro antiproliferative action against tumor cells, possibly by inducing apoptosis.[8] The same study also noted that this compound had reversible toxic effects on the kidneys, spleen, and liver in animal models, along with immunostimulant properties.[8] It is important to exercise caution and assume that **4-Chlorophthalimide** may have similar toxicological properties until more specific data becomes available.

Conclusion

4-Chlorophthalimide is a valuable and versatile chemical intermediate with established applications in polymer science and potential for use in the synthesis of fine chemicals and pharmaceuticals. Its unique reactivity, stemming from the combination of the phthalimide core and the chloro-substituent, allows for a range of chemical transformations. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in research and development. Further exploration of its applications, particularly in the realm of medicinal chemistry, may lead to the discovery of novel and valuable molecules.

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